2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one is a purine derivative with a unique structure that includes an amino group and a 2-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one typically involves the reaction of a purine precursor with a suitable alkylating agent. One common method involves the alkylation of 2-amino-6-chloropurine with 2-methylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-(2-methylpropyl)-1H-purin-6(9H)-one
- 2-Amino-9-(2-ethylbutyl)-1H-purin-6(9H)-one
- 2-Amino-9-(2-methylpentyl)-1H-purin-6(9H)-one
Uniqueness
2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar purine derivatives.
Properties
CAS No. |
14937-70-3 |
---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-amino-9-(2-methylbutyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16) |
InChI Key |
YUPWTCBSLXZXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.